molecular formula C9H17N B8482847 3-Propylhexanenitrile CAS No. 73383-04-7

3-Propylhexanenitrile

Cat. No.: B8482847
CAS No.: 73383-04-7
M. Wt: 139.24 g/mol
InChI Key: NNTXKLUPOCEAEX-UHFFFAOYSA-N
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Description

It serves as a precursor in organic synthesis, notably in reductions to aldehydes. For example, its reaction with diisobutylaluminum hydride (DIBAL-H) yields 3-propylhexanal, a reaction critical in flavor and fragrance industries .

Properties

CAS No.

73383-04-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-propylhexanenitrile

InChI

InChI=1S/C9H17N/c1-3-5-9(6-4-2)7-8-10/h9H,3-7H2,1-2H3

InChI Key

NNTXKLUPOCEAEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Notable Reactivity/Application Reference
This compound C₉H₁₇N 139.24* Propyl chain at C3 Reduction to 3-propylhexanal
3-(3-Hexenyloxy)propanenitrile C₉H₁₅NO 153.23 Hexenyloxy group at C3 Commercial use in fragrances (green, floral notes)
3-Oxo-3-(2-thienyl)propanenitrile C₇H₅NOS 151.18 Thienyl and oxo groups at C3 Intermediate in heterocyclic synthesis
3-Phenylpropanenitrile C₉H₉N 131.18 Phenyl group at C3 Michael addition substrate
3-[cyclohexyl(ethyl)amino]propanenitrile C₁₂H₂₀N₂ 192.30 Cyclohexyl-ethylamine group Specialty chemical in bioactive molecules

*Calculated based on formula C₉H₁₇N.

Key Comparative Insights:

Functional Group Influence: The nitrile group in this compound enables reductions to aldehydes (e.g., DIBAL-H yields 3-propylhexanal) . In contrast, 3-Oxo-3-(2-thienyl)propanenitrile’s ketone and thienyl groups facilitate cyclization reactions for heterocycles like pyridines . 3-Phenylpropanenitrile participates in Michael additions due to its electron-withdrawing nitrile and aromatic ring, forming complex enynones .

Substituent Effects on Applications :

  • Aliphatic vs. Aromatic Chains : this compound’s aliphatic chain suits aldehyde synthesis, while phenyl or thienyl analogs (e.g., 3-phenylpropanenitrile) are preferred in aromatic heterocycle synthesis .
  • Oxygen-Containing Groups : 3-(3-Hexenyloxy)propanenitrile’s ether linkage enhances its volatility, making it valuable in perfumery .

Research and Industrial Relevance

  • Synthetic Utility : this compound’s reduction pathway is industrially scalable, as demonstrated by its use in multi-gram reactions .
  • Market Differentiation: Unlike database-intensive compounds like 3-(N-(2-hydroxyethyl)anilino)propiononitrile (covered in 9,800+ spreadsheets) , this compound’s niche lies in specialty chemical synthesis rather than broad commercial tracking.

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